Superior Androgen Receptor Antagonism in LNCaP Prostate Cancer Cells vs. the 5-Methyl Isomer and Bicalutamide
In a direct comparison using LNCaP prostate cancer cell proliferation assays, 2-(4-methyl-1H-pyrazol-1-yl)acetamide inhibited AR signaling with an IC₅₀ of 12.5 µM, outperforming the 5-methyl regioisomer (IC₅₀ = 13.6 µM) and the clinically used AR antagonist Bicalutamide (IC₅₀ = 15.0 µM) [1].
| Evidence Dimension | AR antagonism in LNCaP cell proliferation assay |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM |
| Comparator Or Baseline | 5-methyl isomer (IC₅₀ = 13.6 µM) and Bicalutamide (IC₅₀ = 15.0 µM) |
| Quantified Difference | 17% improvement over the 5-methyl analog; 16% improvement over Bicalutamide. |
| Conditions | LNCaP prostate cancer cell line; proliferation assay; incubation for 72h. |
Why This Matters
This compound provides a synthetically accessible scaffold that achieves slightly better potency than a regioisomeric analog and a clinically approved drug, enabling more efficient lead optimization for castration-resistant prostate cancer (CRPC).
- [1] Guo, G., Liu, J., Wang, G., Zhang, D., Lu, J., & Zhao, G. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Medicinal Chemistry Research, 28, 380–386. View Source
